molecular formula C19H18ClN3O3 B7716613 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide

Cat. No. B7716613
M. Wt: 371.8 g/mol
InChI Key: LNVCYDGLZOKYMI-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of research, including pharmacology, biochemistry, and physiology. In

Scientific Research Applications

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide has potential applications in various fields of scientific research. One area of interest is pharmacology, where this compound has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain, and inhibiting their production may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide in lab experiments is its potential for use as a therapeutic agent. Its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation-related disorders. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in scientific research.

Future Directions

There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in scientific research. Other future directions include the study of its potential for use in the treatment of other disorders, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis method for 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 2-chlorobenzohydroxamic acid. This compound is then reacted with thionyl chloride to form 2-chlorobenzoylisocyanate, which is then reacted with 3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-12-6-11-21-18(24)13-7-2-3-8-14(13)19-22-17(23-26-19)15-9-4-5-10-16(15)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVCYDGLZOKYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide

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